8-Bromooct-1-EN-3-YL methyl carbonate
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Overview
Description
8-Bromooct-1-en-3-yl methyl carbonate is a chemical compound with the molecular formula C_9H_17BrO_3 and a molecular weight of 264.036 g/mol . It is an organic compound that contains a bromine atom, an alkene group, and a carbonate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromooct-1-en-3-yl methyl carbonate typically involves the reaction of 8-bromooct-1-ene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
8-Bromooct-1-en-3-yl methyl carbonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The carbonate ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO_4) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include epoxides and diols.
Reduction: Products include primary and secondary alcohols.
Scientific Research Applications
8-Bromooct-1-en-3-yl methyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromooct-1-en-3-yl methyl carbonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the alkene group can participate in addition reactions. The carbonate ester group can undergo hydrolysis or reduction, leading to the formation of alcohols .
Comparison with Similar Compounds
Similar Compounds
8-Bromooct-1-ene: Lacks the carbonate ester group and has different reactivity.
Methyl octanoate: Contains a similar ester group but lacks the bromine atom and alkene group.
Ethyl 8-bromooctanoate: Contains a similar bromine atom and ester group but lacks the alkene group.
Uniqueness
8-Bromooct-1-en-3-yl methyl carbonate is unique due to the presence of both a bromine atom and a carbonate ester group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in various fields of research .
Properties
CAS No. |
87802-74-2 |
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Molecular Formula |
C10H17BrO3 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
8-bromooct-1-en-3-yl methyl carbonate |
InChI |
InChI=1S/C10H17BrO3/c1-3-9(14-10(12)13-2)7-5-4-6-8-11/h3,9H,1,4-8H2,2H3 |
InChI Key |
ORSVBCHTGKLORY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OC(CCCCCBr)C=C |
Origin of Product |
United States |
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